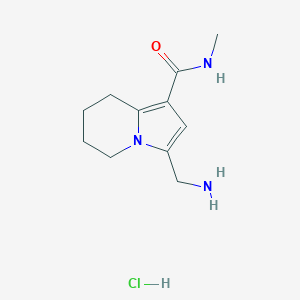
1,5-Dibromo-2,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2,3-dimethylbenzene is an organic compound with the molecular formula C₈H₈Br₂. It is a derivative of benzene, where two bromine atoms and two methyl groups are substituted at the 1,5 and 2,3 positions, respectively. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Mecanismo De Acción
Target of Action
It is known to affect the respiratory system .
Mode of Action
It is known to be involved in the synthesis of porphyrin dimers . Porphyrins are key compounds in nature due to their role in hemoglobin, myoglobin, chlorophyll, and cytochromes .
Biochemical Pathways
3,5-Dibromo-o-xylene is used as a spacer in the synthesis of porphyrin dimers . These dimers have unique optical and electrochemical properties, high thermal stability, and advanced chemistry, making them applicable in various fields of medicine and techniques .
Pharmacokinetics
Its physical properties such as its solid form and density of 196 g/mL at 25 °C (lit) may influence its bioavailability.
Result of Action
The result of the action of 3,5-Dibromo-o-xylene is the formation of porphyrin dimers . These dimers have been found to exhibit high inhibition against HEK293T cells in the absence of light .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-o-xylene. For instance, the presence of water in the bromination process of o-xylene (used to produce 3,5-Dibromo-o-xylene) can affect the direction and mechanism of bromination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like carbon tetrachloride at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as a catalyst remains common, with the reaction conditions optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1,5-Dibromo-2,3-dimethylbenzene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromo-3,4-dimethylbenzene
- 1,3-Dibromo-2,4-dimethylbenzene
- 1,4-Dibromo-2,5-dimethylbenzene
Uniqueness
1,5-Dibromo-2,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromo-dimethylbenzene isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
1,5-dibromo-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOWYDXIKBTQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[2-oxo-2-[[(1R,2R)-2-(trifluoromethyl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2901981.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-bromofuran-2-carboxamide](/img/structure/B2901983.png)


![N-(4-bromophenyl)-1-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2901988.png)







